4-Bromo-2-fluoro-3-methoxybenzonitrile
Overview
Description
4-Bromo-2-fluoro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-methoxybenzonitrile typically involves the bromination and fluorination of a methoxy-substituted benzonitrile precursor. One common method includes:
Starting Material: 3-methoxybenzonitrile.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzonitriles.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amines or alcohols.
Scientific Research Applications
4-Bromo-2-fluoro-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzonitrile: Lacks the methoxy group, which can affect its reactivity and applications.
4-Bromo-3-methoxybenzonitrile: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
2-Fluoro-3-methoxybenzonitrile:
Uniqueness: 4-Bromo-2-fluoro-3-methoxybenzonitrile is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYSEUICIGILGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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